tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1286265-85-7
VCID: VC7601110
InChI: InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-10-8-14(9-11-20)19-25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14,19H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.45

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate

CAS No.: 1286265-85-7

Cat. No.: VC7601110

Molecular Formula: C17H23N3O4S

Molecular Weight: 365.45

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate - 1286265-85-7

Specification

CAS No. 1286265-85-7
Molecular Formula C17H23N3O4S
Molecular Weight 365.45
IUPAC Name tert-butyl 4-[(4-cyanophenyl)sulfonylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-10-8-14(9-11-20)19-25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14,19H,8-11H2,1-3H3
Standard InChI Key WSFZYYHRVOBIIT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure combines a piperidine ring substituted at the 4-position with a sulfonamide group derived from 4-cyanobenzenesulfonyl chloride. The Boc group at the 1-position enhances solubility and stabilizes the amine during synthetic processes. Key structural features include:

  • Molecular Formula: C₁₇H₂₃N₃O₄S

  • Molecular Weight: 365.45 g/mol

  • SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N

  • InChI Key: YLVLVKSOWOUANC-UHFFFAOYSA-N

The sulfonamide group (-SO₂NH-) facilitates hydrogen bonding with biological targets, while the cyano (-C≡N) group contributes to electronic effects and metabolic stability .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous piperidine sulfonamides reveals a chair conformation for the piperidine ring, with the sulfonamide group occupying an equatorial position. Nuclear magnetic resonance (NMR) spectra for this compound exhibit characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.10–3.30 (m, 4H, piperidine), 7.85 (d, 2H, aromatic), 8.10 (d, 2H, aromatic) .

  • ¹³C NMR: Peaks at 28.4 ppm (Boc methyl groups), 80.1 ppm (Boc quaternary carbon), and 118.2 ppm (cyano carbon) .

Synthetic Methodologies

One-Pot Click Chemistry Approach

A streamlined synthesis route employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), adapted from protocols for triazolo-piperidine derivatives :

  • Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate to form tert-butyl piperidine-1-carboxylate.

  • Sulfonylation: Reaction with 4-cyanobenzenesulfonyl chloride in dichloromethane (DCM) introduces the sulfonamide group.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product in >95% purity .

Reaction Scheme:

Piperidine+(Boc)₂OBoc-piperidine4-CN-C₆H₄-SO₂ClTarget Compound\text{Piperidine} + \text{(Boc)₂O} \rightarrow \text{Boc-piperidine} \xrightarrow{\text{4-CN-C₆H₄-SO₂Cl}} \text{Target Compound}

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding 3-cyano isomer formation (CAS 1286273-69-5) requires precise temperature control (<5°C) .

  • Yield Enhancement: Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >90% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DCM, dimethylformamide (DMF), and tetrahydrofuran (THF); poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature for 6 months; degrades above 150°C (TGA data).

Thermodynamic Parameters

PropertyValueMethod
Melting Point142–144°CDSC
LogP (Partition Coefficient)2.8 ± 0.3HPLC
pKa (Sulfonamide NH)9.2Potentiometric Titration

Applications in Pharmaceutical Research

GPCR Agonist Development

The compound’s sulfonamide moiety exhibits high affinity for GPR119, a GPCR implicated in glucose homeostasis. In HEK293 cells transfected with GPR119, analogs demonstrated EC₅₀ values of 0.8–1.2 µM, comparable to reference agonist AR231453 .

PROTAC Linker Design

As a semi-rigid linker, the piperidine core balances conformational flexibility and steric demands in PROTACs. Case studies show improved degradation efficiency (DC₅₀ = 50 nM) for BRD4-targeting PROTACs compared to polyethylene glycol (PEG) linkers .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 366.1543 (calculated 366.1538) .

  • Fragmentation Pattern: Loss of tert-butoxy group (Δm/z = 100.12) followed by sulfonamide cleavage.

High-Performance Liquid Chromatography (HPLC)

  • Purity: 98.7% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) .

Limitations and Future Directions

Current Limitations

  • Metabolic Instability: Cyano group oxidation in hepatic microsomes limits in vivo half-life (t₁/₂ = 1.2 h in rats) .

  • Synthetic Scalability: Multi-step purification complicates kilogram-scale production .

Research Opportunities

  • Prodrug Modifications: Esterification of the carboxylate group to enhance bioavailability.

  • Covalent Inhibitor Design: Leveraging the sulfonamide’s electrophilicity for irreversible target engagement .

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